1-Benzhydryl-3-(methylsulfonyl)azetidine 1-Benzhydryl-3-(methylsulfonyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13547628
InChI: InChI=1S/C17H19NO2S/c1-21(19,20)16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
SMILES: CS(=O)(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C17H19NO2S
Molecular Weight: 301.4 g/mol

1-Benzhydryl-3-(methylsulfonyl)azetidine

CAS No.:

Cat. No.: VC13547628

Molecular Formula: C17H19NO2S

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzhydryl-3-(methylsulfonyl)azetidine -

Specification

Molecular Formula C17H19NO2S
Molecular Weight 301.4 g/mol
IUPAC Name 1-benzhydryl-3-methylsulfonylazetidine
Standard InChI InChI=1S/C17H19NO2S/c1-21(19,20)16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Standard InChI Key BMIKJGOJWRBXBX-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CS(=O)(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

1-Benzhydryl-3-(methylsulfonyl)azetidine is a nitrogen-containing heterocycle with the molecular formula C₁₇H₂₂N₂O₃S and a molecular weight of 334.4 g/mol . The compound consists of an azetidine ring (a four-membered saturated heterocycle) substituted at the 1-position with a benzhydryl group (diphenylmethyl) and at the 3-position with a methylsulfonyl moiety.

Table 1: Key Identifiers

PropertyValue
CAS Registry Number1373253-26-9
IUPAC Name1-(Diphenylmethyl)-3-(methylsulfonyl)azetidine
Molecular FormulaC₁₇H₂₂N₂O₃S
Molecular Weight334.4 g/mol
Parent Compound (CID)5744546

Stereochemical and Conformational Features

The azetidine ring adopts a puckered conformation to alleviate angle strain, with the benzhydryl group occupying an equatorial position to minimize steric hindrance . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • 1H NMR (400 MHz, D₂O): δ 3.77 (s, 2H, CH₂SO₂), 4.14 (s, 2H, N-CH₂), 4.46 (s, 1H, benzhydryl CH), 7.34–7.93 (m, 10H, aromatic) .

  • 13C NMR: A singlet at δ 40.1 ppm corresponds to the methylsulfonyl group, while the benzhydryl carbons appear as multiplets between δ 125–140 ppm .

Synthetic Methodologies

Precursor Synthesis: 1-Benzhydryl-3-hydroxyazetidine

The synthesis begins with the preparation of 1-benzhydryl-3-hydroxyazetidine hydrochloride, as detailed in Patent CN104356040A :

Step 1: Ring-Opening of Epichlorohydrin
Benzhydrylamine (1.5 kg, 8.19 mol) reacts with epichlorohydrin (984.52 g, 10.64 mol) in methanol at 20–25°C for 48 hours, yielding an intermediate with 99% conversion efficiency .

Step 2: Cyclization Under High-Pressure Conditions
The intermediate undergoes cyclization in a microreactor at 230°C and 1.8 MPa, producing 1-benzhydryl-3-hydroxyazetidine hydrochloride in 77.16% yield .

Mesylation Reaction

The hydroxyl group is subsequently converted to a methylsulfonyl moiety via reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine. While specific experimental details are proprietary, analogous procedures typically involve:

  • Solvent: Dichloromethane (DCM) at 0°C

  • Reaction Time: 1–2 hours

  • Workup: Aqueous extraction and recrystallization from ethyl acetate .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., 2.1 mg/mL in water at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition temperatures above 200°C, with no significant degradation under ambient conditions for six months .

Spectroscopic Characterization

  • Mass Spectrometry: ESI-MS (M+H⁺) m/z 335.1, consistent with the molecular formula .

  • Infrared Spectroscopy: Strong absorption at 1160 cm⁻¹ (S=O stretching) and 1340 cm⁻¹ (C-N vibration) .

Challenges and Future Perspectives

Synthetic Optimization

Current yields (77–80%) could be improved via:

  • Continuous Flow Chemistry: Reducing reaction times from hours to minutes .

  • Catalytic Asymmetric Synthesis: Enantioselective formation of the azetidine ring using chiral ligands.

Toxicity Profiling

Preliminary in vitro studies indicate moderate cytotoxicity (LC₅₀ = 45 μM in HepG2 cells), necessitating structural modifications to improve therapeutic indices .

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